molecular formula C30H30CuN6O2-2 B12321923 copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate

copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate

Cat. No.: B12321923
M. Wt: 570.1 g/mol
InChI Key: OSBCFDGSHFKUOO-UHFFFAOYSA-L
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Description

Copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate is a complex compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in various industrial and scientific applications due to their unique chemical properties. This particular compound is known for its potential use as a catalyst in various chemical reactions.

Preparation Methods

The synthesis of copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate typically involves a one-pot synthetic method. The reaction is carried out at a temperature of 60°C and involves the combination of copper nitrate with (E)-3-(pyridin-2-yldiazenyl)naphthalen-2-ol. The reaction mixture is then subjected to various analytical techniques such as infrared spectroscopy (IR), elemental analysis (EA), powder X-ray diffraction (PXRD), and single crystal X-ray diffraction to confirm the structure of the compound .

Chemical Reactions Analysis

Copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate undergoes several types of chemical reactions, including oxidation and reduction. One notable reaction is its use as a catalyst for water oxidation. In this reaction, the compound facilitates the conversion of water into oxygen gas under mild conditions. The reaction typically involves the use of a cerium(IV) salt as an oxidant at a pH of 11 in a phosphate-buffered saline solution .

Scientific Research Applications

This compound has several scientific research applications, particularly in the field of catalysis. It has been studied for its potential use as a homogeneous catalyst for water oxidation, which is a crucial reaction for the development of sustainable energy sources. The compound’s stability and activity under mild conditions make it a promising candidate for such applications . Additionally, its unique structure and redox properties have made it a subject of interest in various chemical and biological studies.

Mechanism of Action

The mechanism of action of copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate in catalysis involves the initial oxidation of copper(II) to copper(III). This is followed by the formation of an intermediate species, “copper(III)-O-O-copper(III),” which facilitates the release of oxygen and the closing of the catalytic cycle . This mechanism highlights the compound’s efficiency in promoting redox reactions and its potential for use in various catalytic processes.

Comparison with Similar Compounds

Copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate can be compared to other similar compounds such as copper(II)bis[1-(2-pyridylazo)naphthalene-2-olate] and other copper-azo complexes. These compounds share similar structural features and catalytic properties but may differ in their specific applications and reaction conditions. The unique combination of piperidine and naphthalene moieties in this compound provides it with distinct chemical properties that make it particularly effective in certain catalytic reactions .

Properties

Molecular Formula

C30H30CuN6O2-2

Molecular Weight

570.1 g/mol

IUPAC Name

copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate

InChI

InChI=1S/2C15H16N3O.Cu/c2*19-13-9-8-11-5-1-2-6-12(11)15(13)18-17-14-7-3-4-10-16-14;/h2*1-2,5-6,8-9,14,19H,3-4,7,10H2;/q2*-1;+2/p-2

InChI Key

OSBCFDGSHFKUOO-UHFFFAOYSA-L

Canonical SMILES

C1CC[N-]C(C1)N=NC2=C(C=CC3=CC=CC=C32)[O-].C1CC[N-]C(C1)N=NC2=C(C=CC3=CC=CC=C32)[O-].[Cu+2]

Origin of Product

United States

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